molecular formula C6H11NO2 B1274249 Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)- CAS No. 78213-60-2

Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-

Cat. No. B1274249
CAS RN: 78213-60-2
M. Wt: 129.16 g/mol
InChI Key: BCTQUNGXIVZUSB-SCSAIBSYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, montelukast sodium, involves coupling methyl 1-(mercaptomethyl)cyclopropaneacetate with other compounds . This process could potentially be adapted for the synthesis of “Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-”.


Molecular Structure Analysis

The molecular formula of a similar compound, [1-(Mercaptomethyl)cyclopropyl]acetic acid, is C6H10O2S . The molecular weight is 146.21 .

Scientific Research Applications

  • Asymmetric Synthesis and Application of α-Amino Acids

    • Summary of Application : Alpha-Amino acids (a-AAs) are fundamental building blocks of life and serve numerous biological functions. They are used in the preparation of synthetic enzymes, hormones, and immunostimulants .
    • Methods of Application : The methods of application involve organic synthesis techniques. Sterically constrained a-AAs have found applications in the rational de novo design of peptides and peptidomimetics .
    • Results or Outcomes : The outcomes of these applications are peptides and peptidomimetics with enhanced metabolic stability and physiological functions .
  • Ring Opening Polymerization of α-Amino Acids

    • Summary of Application : Alpha-amino acids are used in the synthesis of polypeptides and their hybrids through ring opening polymerization .
    • Methods of Application : The methods involve ring opening polymerization of alpha-amino acid N-carboxyanhydrides .
    • Results or Outcomes : The outcomes are polypeptides with inherent biodegradability and tunable cytocompatibility .
  • Reprogramming Natural Proteins Using Unnatural Amino Acids

    • Summary of Application : Unnatural amino acids, such as “Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-”, can be used to reprogram natural proteins .
    • Methods of Application : The methods involve the incorporation of unnatural amino acids into proteins .
    • Results or Outcomes : The outcomes are proteins with new or enhanced functions .
  • Synthesis of α-Amino Ketones

    • Summary of Application : The amino ketone motif is important in synthetic and medicinal chemistry. The number of protocols developed in recent years has considerably increased .
    • Methods of Application : The methods involve organic synthesis techniques. The chapters are divided by the requisite functionality in the starting material, and an emphasis is placed on discussing functional group compatibility and resultant product substitution patterns .
    • Results or Outcomes : The outcomes of these applications are novel methodologies published since 2011 towards this high value synthon .
  • Preparation and Synthetic Applications of α-Aminoboronates

    • Summary of Application : α-Aminoboronic acids and their derivatives are useful as bioactive agents. Thus far, three compounds containing an α-aminoboronate motif have been approved by the Food and Drug Administration (FDA) as protease inhibitors, and more are currently undergoing clinical trials .
    • Methods of Application : The methods involve the preparation of α-aminoboronates, including highlights of asymmetric synthetic methods and mechanistic explanations of reactivity .
    • Results or Outcomes : The outcomes are α-aminoboronates as versatile synthetic building blocks .
  • Asymmetric Synthesis and Application of α-Amino Acids

    • Summary of Application : Sterically constrained α-AAs have found fundamental applications in the rational de novo design of peptides and peptidomimetics with enhanced metabolic stability and physiological .
    • Methods of Application : The methods involve organic synthesis techniques .
    • Results or Outcomes : The outcomes are peptides and peptidomimetics with enhanced metabolic stability and physiological functions .

Safety And Hazards

A similar compound, 1-(Mercaptomethyl)cyclopropaneacetic acid, is known to cause severe skin burns and eye damage, may cause respiratory irritation and an allergic skin reaction, and is harmful if swallowed or in contact with skin . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

(2S)-2-amino-2-(1-methylcyclopropyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(2-3-6)4(7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTQUNGXIVZUSB-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10228859
Record name Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-

CAS RN

78213-60-2
Record name 2-(1-Methylcyclopropyl)glycine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-METHYLCYCLOPROPYL)GLYCINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G3A0Q869B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-
Reactant of Route 2
Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-
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Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-
Reactant of Route 4
Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-
Reactant of Route 5
Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-
Reactant of Route 6
Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-

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